(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol is a heterocyclic compound featuring a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring attached to a methanol group
Mechanism of Action
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases .
Biochemical Pathways
. The activated MKK4 and MKK7 phosphorylate the Thr183 and Tyr185 of JNKs. The activated JNKs promote the phosphorylation of proteins (AP-1, c-Jun, etc.) involved in cell apoptosis, proliferation, and differentiation .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, introducing the dimethylamino group through nucleophilic substitution. The pyrrolidine ring can be synthesized separately and then coupled with the pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution of the dimethylamino group can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)propanol: Similar structure but with a propanol group instead of methanol.
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)butanol: Similar structure but with a butanol group instead of methanol
Uniqueness
The uniqueness of (1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group allows for specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
[1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(15)7-16/h6,8-9,16H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGBTEIPAWLQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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